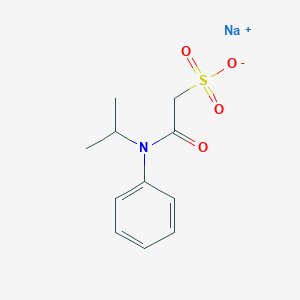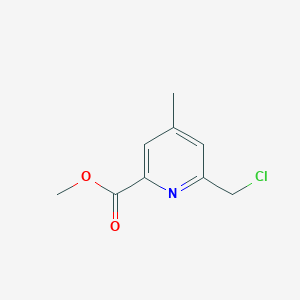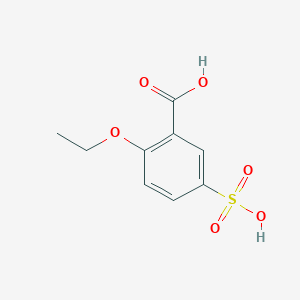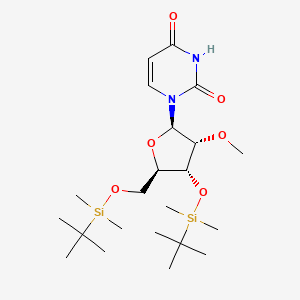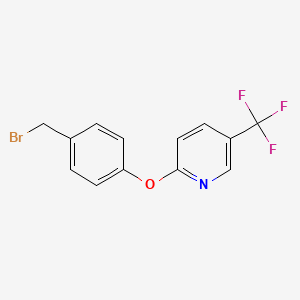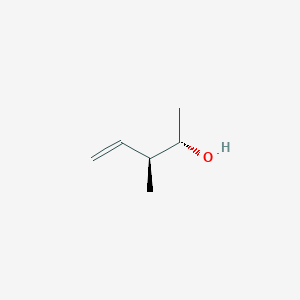
4-Penten-2-ol, 3-methyl-, (2S,3S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Penten-2-ol, 3-methyl-, (2S,3S)- is an organic compound with the molecular formula C6H12O. It is a chiral alcohol, meaning it has two enantiomers, (2S,3S)- and (2R,3R)-. This compound is known for its unique structure, which includes a pentenyl group and a hydroxyl group, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Penten-2-ol, 3-methyl-, (2S,3S)- can be achieved through several methods. One common approach involves the asymmetric reduction of 4-Penten-2-one, 3-methyl-, using chiral catalysts. This method ensures the selective formation of the (2S,3S)-enantiomer. Another method involves the use of enzymatic reduction, where specific enzymes catalyze the reduction process under mild conditions .
Industrial Production Methods
Industrial production of 4-Penten-2-ol, 3-methyl-, (2S,3S)- often involves large-scale asymmetric hydrogenation processes. These processes utilize chiral ligands and metal catalysts to achieve high enantioselectivity and yield. The reaction conditions typically include controlled temperature and pressure to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Penten-2-ol, 3-methyl-, (2S,3S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: 4-Penten-2-one, 3-methyl-.
Reduction: 3-Methylpentan-2-ol.
Substitution: 3-Methyl-4-penten-2-chloride.
Scientific Research Applications
4-Penten-2-ol, 3-methyl-, (2S,3S)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of bioactive compounds with potential therapeutic properties.
Industry: The compound is employed in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Penten-2-ol, 3-methyl-, (2S,3S)- involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, facilitating catalytic processes. Additionally, the pentenyl group can undergo various chemical transformations, contributing to the compound’s reactivity and versatility in different pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-3-buten-1-ol
- 4-Pentyn-2-ol
- 1-Penten-3-ol
- 3-Methyl-2-buten-1-ol
Uniqueness
4-Penten-2-ol, 3-methyl-, (2S,3S)- is unique due to its specific chiral configuration and the presence of both a pentenyl group and a hydroxyl group. This combination allows for selective reactions and high enantioselectivity in synthesis, making it a valuable compound in various applications .
Properties
IUPAC Name |
(2S,3S)-3-methylpent-4-en-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-4-5(2)6(3)7/h4-7H,1H2,2-3H3/t5-,6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COIPQIFWUIDWLU-WDSKDSINSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)C(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C=C)[C@H](C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B8216533.png)
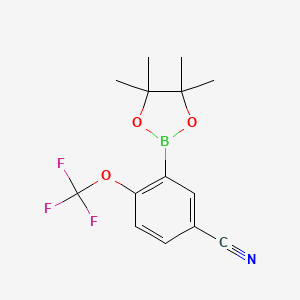

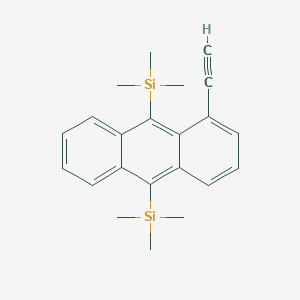
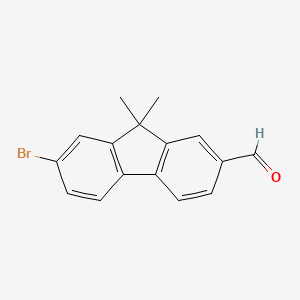
![5-methylsulfanyl-3-propan-2-yl-2,4-dihydropyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B8216568.png)
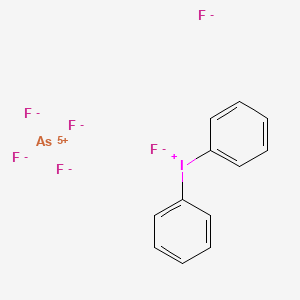
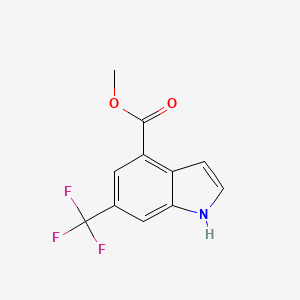
![[(1R,2S)-rel-2-[(Acetyloxy)methyl]cyclobutyl]methyl acetate](/img/structure/B8216595.png)
